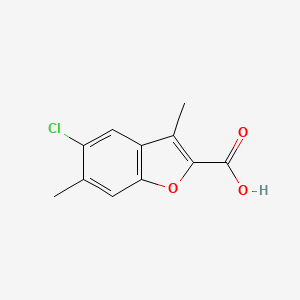

![molecular formula C13H18N4O3 B2992506 N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide CAS No. 863669-04-9](/img/structure/B2992506.png)

N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(N’-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide is a highly versatile chemical compound used in scientific research. It has the potential to be applied in various fields such as drug discovery and development, medicinal chemistry, and biomaterials research. The compound has a CAS Number of 863669-04-9 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code:1S/C13H18N4O3/c14-13(16-19)10-2-1-3-11(8-10)15-12(18)9-17-4-6-20-7-5-17/h1-3,8,13H,4-7,9,14H2,(H,15,18) . This indicates the presence of 13 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 3 oxygen atoms in the molecule . Physical and Chemical Properties Analysis

This compound has a molecular weight of 278.31 . It is a powder at room temperature . The melting point of the compound is between 45-46 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Derivatives of the compound have been synthesized for studying interactions with biological molecules. For example, paracetamol derivatives, including similar compounds, have been synthesized and analyzed for their DNA-binding and protein-binding interactions, suggesting potential applications in molecular biology and pharmacology (Raj, 2020).

- A paracetamol–morpholine adduct was studied for its crystal structure, demonstrating applications in the field of crystallography and material science (Oswald et al., 2002).

Antifungal and Antimicrobial Applications

- 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have shown broad-spectrum antifungal activities against Candida and Aspergillus species, highlighting their potential in developing new antifungal agents (Bardiot et al., 2015).

- Novel analogues containing the morpholine moiety were synthesized and exhibited antimicrobial activity, indicating their utility in creating new antimicrobial compounds (Jayadevappa et al., 2012).

Corrosion Inhibition

- N-[Morpholin-4-yl(phenyl)methyl]acetamide has been studied as a corrosion inhibitor for mild steel in hydrochloric acid, showing its potential application in industrial corrosion prevention (Nasser & Sathiq, 2016).

Antioxidant Activity

- The free radical scavenging activity of derivatives was investigated, suggesting these compounds can serve as potent antioxidants in pharmaceutical and food industries (Boudebbous et al., 2021).

Analytical and Computational Studies

- Compounds with the morpholine moiety have been analyzed for their potential as memory enhancers, with studies including synthesis, biological evaluation, and molecular simulation (Piplani et al., 2018).

- Novel coordination complexes constructed from related compounds were examined for their structural aspects, self-assembly processes, and antioxidant activities, providing insight into the design of functional materials with health benefits (Chkirate et al., 2019).

Propiedades

IUPAC Name |

N-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c14-13(16-19)10-2-1-3-11(8-10)15-12(18)9-17-4-6-20-7-5-17/h1-3,8,19H,4-7,9H2,(H2,14,16)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAQXEXNTWTPMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=CC(=C2)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC(=O)NC2=CC=CC(=C2)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2992428.png)

![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2992430.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2992432.png)

![7-(3,4-dimethylphenyl)-2-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2992433.png)

![N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2992435.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2992438.png)

![5-[(2-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B2992439.png)

![5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2992440.png)

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide](/img/structure/B2992443.png)

![2-Chloro-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methyl]propanamide](/img/structure/B2992444.png)